![molecular formula C15H10N2O3 B3116181 2-[(3-Cyanophenyl)carbamoyl]benzoic acid CAS No. 214494-73-2](/img/structure/B3116181.png)
2-[(3-Cyanophenyl)carbamoyl]benzoic acid
Descripción general
Descripción
2-[(3-Cyanophenyl)carbamoyl]benzoic acid, also known as 2-Cyanobenzoylurea, is a chemical compound that has been used in a variety of scientific research applications. This compound is an important intermediate in the synthesis of various drugs, such as those used for the treatment of cancer, Alzheimer's disease, and other illnesses. It is also used in the synthesis of other compounds, such as dyes, plastics, and pesticides.
Aplicaciones Científicas De Investigación
2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as those used for the treatment of cancer, Alzheimer's disease, and other illnesses. It has also been used in the synthesis of dyes, plastics, and pesticides. In addition, it has been used in the synthesis of fluorescent dyes, as well as in the development of new drugs and drug delivery systems.
Mecanismo De Acción
2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea is an intermediate in the synthesis of various drugs, and its mechanism of action is related to its ability to form strong covalent bonds with other molecules. It is able to form strong covalent bonds with other molecules due to its electron-rich nature. This allows it to form strong bonds with other molecules, which can then be used to synthesize various drugs.
Biochemical and Physiological Effects
2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, and it has also been found to have anti-inflammatory and anti-fungal properties. In addition, it has been found to have a variety of antioxidant effects, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea in laboratory experiments has a number of advantages. It is relatively easy to synthesize and can be isolated in high yields. In addition, it has a variety of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it can be easily broken down by heat or light. In addition, it is a relatively toxic compound, and it should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea. One potential direction is the development of new drugs and drug delivery systems using this compound. Another potential direction is the use of this compound in the synthesis of fluorescent dyes, which can be used for a variety of scientific applications. In addition, this compound could be used in the synthesis of plastics and pesticides, as well as in the development of new catalysts for organic reactions. Finally, this compound could be used to study the biochemical and physiological effects of various drugs, as well as to develop new methods of drug delivery.
Propiedades
IUPAC Name |
2-[(3-cyanophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-9-10-4-3-5-11(8-10)17-14(18)12-6-1-2-7-13(12)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUDIOZTVSGIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Cyanophenyl)carbamoyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




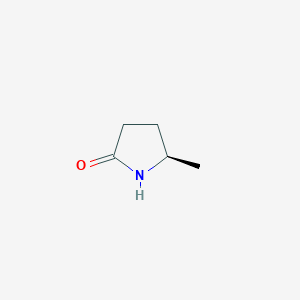

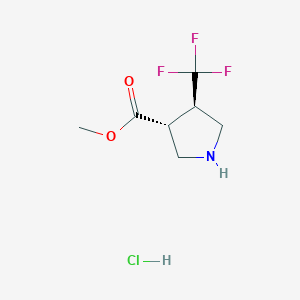
![9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole](/img/structure/B3116123.png)
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)](/img/structure/B3116125.png)
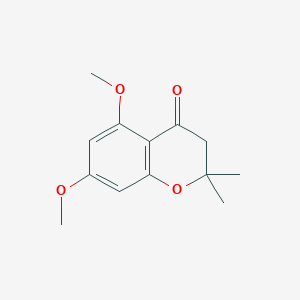
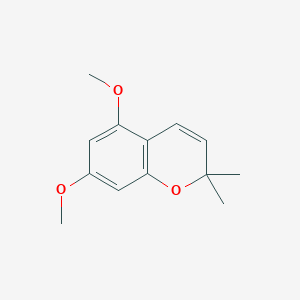
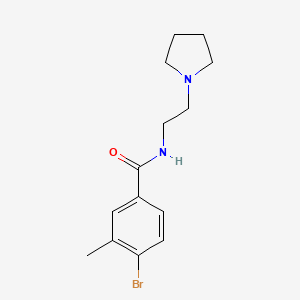



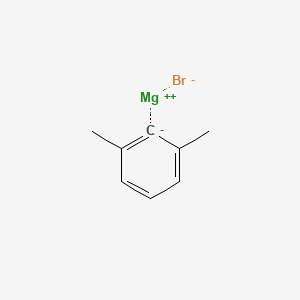
![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)